2-Bromopyridin-4-boronsäure

Übersicht

Beschreibung

2-Bromopyridine-4-boronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions. These compounds serve as versatile intermediates in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including 2-bromopyridine-4-boronic acid, can be achieved through regioselective halogen-metal exchange reactions or ortho-lithiation processes followed by quenching with triisopropylborate . For instance, the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid was performed by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These methods ensure the formation of single regioisomeric boronic acid or ester products, which are crucial for the purity and yield of the desired compounds.

Molecular Structure Analysis

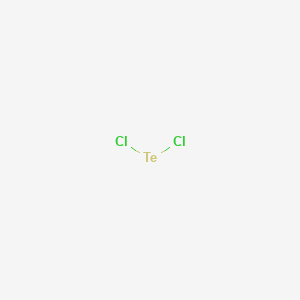

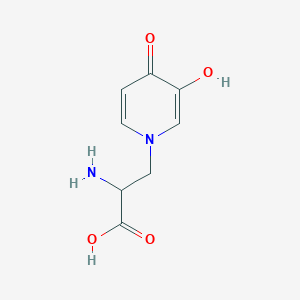

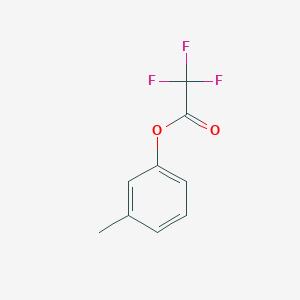

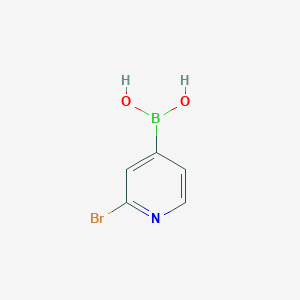

The molecular structure of 2-bromopyridine-4-boronic acid is characterized by the presence of a bromine atom and a boronic acid functional group attached to a pyridine ring. The position of these substituents on the pyridine ring is critical for the reactivity and selectivity of the compound in chemical reactions.

Chemical Reactions Analysis

2-Bromopyridine-4-boronic acid is primarily used in Suzuki cross-coupling reactions, which are facilitated by palladium catalysis . The boronic acid group in these compounds reacts with various aryl or alkenyl halides to form carbon-carbon bonds, leading to the synthesis of substituted pyridines and other aromatic compounds. The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the pyridine ring.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-bromopyridine-4-boronic acid are not detailed in the provided papers, boronic acids, in general, are known for their stability and crystallinity, which make them suitable for isolation and use in cross-coupling reactions . They are also known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various synthetic applications .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kreuzkupplungsreaktionen

2-Bromopyridin-4-boronsäure dient als wertvoller Baustein bei der Bildung von C−N-Bindungen durch Suzuki–Miyaura (SM)-Kreuzkupplungsreaktionen. Diese Reaktion, katalysiert durch Übergangsmetalle (häufig Palladium), ermöglicht die Konstruktion komplexer organischer Moleküle durch Kupplung von Aryl- oder Heteroarylhalogeniden mit Boronsäuren. Die milden Reaktionsbedingungen und die Toleranz gegenüber funktionellen Gruppen machen die SM-Kreuzkupplung zu einem vielseitigen Werkzeug in der Synthesechemie .

Borreagenzien in der organischen Synthese

Als Boronsäurederivat trägt this compound zur Toolbox der Borreagenzien bei, die in der organischen Synthese verwendet werden. Diese Reagenzien nehmen an verschiedenen Transformationen teil, darunter Suzuki–Miyaura-Kupplung, Sonogashira-Kupplung und Buchwald–Hartwig-Aminierung. Forscher schätzen ihre Stabilität, einfache Herstellung und Kompatibilität mit funktionellen Gruppen .

Wirkmechanismus

Target of Action

The primary target of 2-Bromopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, 2-Bromopyridine-4-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

The slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of 2-Bromopyridine-4-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of chemically differentiated fragments .

Action Environment

The action of 2-Bromopyridine-4-boronic acid is influenced by environmental factors such as the nature of the palladium catalyst precursor, solvent, temperature, and CO pressure . These conditions can affect the selectivity and the rate of the SM cross-coupling reactions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

For instance, they are used in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that 2-Bromopyridine-4-boronic acid may also participate in similar biochemical reactions.

Cellular Effects

The specific cellular effects of 2-Bromopyridine-4-boronic acid are not well-studied. Boronic acids are known to interact with various cellular processes. For example, they can act as reversible covalent inhibitors, interacting with enzymes and influencing cell function .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them useful in various chemical reactions .

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, suggesting that they may interact with certain enzymes or cofactors .

Transport and Distribution

Boronic acids are known to be relatively stable, suggesting that they may be distributed within cells and tissues without significant degradation .

Subcellular Localization

Boronic acids are known to interact with various cellular components, suggesting that they may be localized to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2-bromopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIKFQMGZNTFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476679 | |

| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

458532-94-0 | |

| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.